molecular formula C17H15N5OS2 B2438469 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396812-86-4

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2438469
CAS RN: 1396812-86-4
M. Wt: 369.46
InChI Key: PSLDAOFHYGXJDS-UHFFFAOYSA-N
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Description

“N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is complex, with multiple rings and functional groups. The thiophene ring is a key component of the structure .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would likely involve the thiophene ring and the various functional groups present in the molecule. The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would depend on its specific structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Future Directions

The future directions for research on “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological effects exhibited by thiophene derivatives , this compound could have potential uses in medicinal chemistry and other fields.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, indicating that they may interact with multiple targets.

Mode of Action

It is known that thiophene-based analogs can interact with various biological targets to exert their effects . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological effects.

Biochemical Pathways

Given the wide range of biological effects exhibited by thiophene-based analogs , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

Thiophene-based analogs have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects suggest that the compound could have a broad impact at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c1-22-10-14(15-3-2-8-24-15)19-16(22)6-7-18-17(23)11-4-5-12-13(9-11)21-25-20-12/h2-5,8-10H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLDAOFHYGXJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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